molecular formula C13H19ClN2O3S B3182681 N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride CAS No. 113559-02-7

N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride

Cat. No. B3182681
M. Wt: 318.82 g/mol
InChI Key: RARCYNDGTVCSOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride” is a chemical compound with the linear formula C13H19O3N2Cl1S1 . It is provided by Sigma-Aldrich and Santa Cruz Biotechnology for early discovery researchers as part of a collection of unique chemicals . The product is intended for research use only .


Molecular Structure Analysis

The molecular structure of “N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride” can be represented by the SMILES string O=S(NC1=CC=C(C(C2CCNCC2)=O)C=C1)(C)=O.Cl . The InChI key for this compound is RARCYNDGTVCSOP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride” is a solid compound . Its molecular weight is 318.82 . More specific physical and chemical properties are not available in the search results.

Safety And Hazards

The compound is classified under Storage Class Code 11, which pertains to Combustible Solids . The flash point is not applicable . For safety, it’s crucial to refer to the Safety Data Sheet (SDS) and Certificate of Analysis (COA) provided by the manufacturer .

properties

IUPAC Name

N-[4-(piperidine-4-carbonyl)phenyl]methanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S.ClH/c1-19(17,18)15-12-4-2-10(3-5-12)13(16)11-6-8-14-9-7-11;/h2-5,11,14-15H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARCYNDGTVCSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(piperidine-4-carbonyl)-phenyl]methanesulfonamide hydrochloride

Synthesis routes and methods

Procedure details

43.4 g (0.142 mol) of 1-acetyl-4-(4-methylsulfonylaminobenzoyl)piperidine was suspended in 1 l of 3N hydrochloric acid and the suspension was stirred under reflux for 3 h. After completion of the reaction, the liquid reaction mixture was cooled and white crystals thus formed were filtered, washed with water and dried to obtain 37.8 g (yield: 84%) of the intended compound.
Quantity
43.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step Two
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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